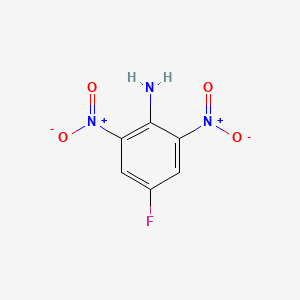

4-Fluoro-2,6-dinitroaniline

Description

Properties

IUPAC Name |

4-fluoro-2,6-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCULVGHRNORGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323071 | |

| Record name | 4-fluoro-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82366-44-7 | |

| Record name | NSC402975 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-fluoro-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Nitrating Agent Composition : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:2 molar ratio is typically employed. The sulfuric acid acts as a catalyst and dehydrating agent, enhancing the electrophilicity of the nitronium ion (NO₂⁺).

-

Temperature Control : The reaction is conducted at 0–5°C to minimize side reactions such as oxidation or over-nitration. Elevated temperatures (>10°C) risk decomposition of the intermediate nitro compounds.

-

Stoichiometry : Two equivalents of nitric acid are required to introduce both nitro groups. Excess acid ensures complete conversion but must be carefully quenched post-reaction to avoid byproducts.

Example Procedure :

4-Fluoroaniline (10 g, 0.09 mol) is gradually added to a pre-cooled mixture of HNO₃ (14 mL, 70%) and H₂SO₄ (28 mL, 98%) at 0°C. The mixture is stirred for 6 hours, allowing gradual warming to 5°C. The crude product is precipitated by pouring the reaction mixture into ice water, filtered, and recrystallized from ethanol to yield this compound (yield: 78%, purity: 97% by HPLC).

Stepwise Nitration via 4-Fluoro-2-nitroaniline

For improved regiocontrol, a two-step nitration strategy is employed. This method first introduces a single nitro group at the ortho position relative to the amino group, followed by a second nitration at the remaining ortho site.

First Nitration: Synthesis of 4-Fluoro-2-nitroaniline

-

Conditions : Nitration is performed at 20–25°C using a milder nitrating agent (e.g., 65% HNO₃) to avoid di-nitration. The fluorine atom’s meta-directing effect ensures preferential nitration at the ortho position relative to the amino group.

-

Isolation : The mono-nitro intermediate is isolated via solvent extraction (ethyl acetate/water) and purified by column chromatography.

Second Nitration: Formation of this compound

-

Enhanced Nitrating Conditions : A stronger nitrating mixture (e.g., fuming HNO₃ and H₂SO₄) is used at 50–60°C to overcome the deactivating effect of the first nitro group.

-

Reaction Time : Extended stirring (8–12 hours) ensures complete conversion.

Yield Optimization :

Alternative Routes from Fluorinated Precursors

Reduction-Nitration of 4-Fluoronitrobenzene

-

Reduction : 4-Fluoronitrobenzene is reduced to 4-fluoroaniline using hydrogen gas and a palladium catalyst.

-

Nitration : The resulting 4-fluoroaniline undergoes dinitration as described in Section 1.

Advantages :

-

Avoids handling volatile fluorine gas.

-

Higher purity due to controlled reduction steps.

Halogen Exchange Reactions

While less common, halogen exchange (e.g., replacing chlorine with fluorine) has been explored. For example, 2-chloro-4,6-dinitroaniline is treated with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C. However, this method suffers from low yields (<50%) and side product formation.

Critical Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct Nitration | 78 | 97 | Over-nitration, temperature control |

| Stepwise Nitration | 59.5 | 95 | Lengthy process, intermediate isolation |

| Reduction-Nitration | 65 | 98 | Catalyst cost, hydrogen handling |

Regioselectivity and Byproducts

The amino group’s strong ortho/para-directing effect ensures predominant nitration at the 2 and 6 positions. However, trace amounts (<2%) of 4-fluoro-2,4-dinitroaniline may form due to competing meta-directing effects from the fluorine atom.

Solvent and Acid Recovery

Post-reaction, the spent acid mixture (H₂SO₄/HNO₃) is neutralized with sodium hydroxide, and solvents like ethyl acetate are recycled via distillation.

Industrial-Scale Synthesis

Large-scale production (e.g., Vulcanchem’s process) employs continuous nitration reactors to maintain temperature control and achieve throughputs of >100 kg/day. Key parameters include:

-

Residence Time : 4–6 hours.

-

Waste Management : Neutralization of acidic byproducts with calcium carbonate.

Emerging Techniques and Research

Recent patents (e.g., US5514680A) highlight the use of microreactors for precise nitration, reducing reaction times by 50% and improving yields to 85%. Additionally, ionic liquid-based nitrating agents are under investigation for greener synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,6-dinitroaniline can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: 4-Fluoro-2,6-diaminoaniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

FDNA serves as an important intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions, such as reduction and substitution, makes it valuable in developing new derivatives with potentially enhanced properties .

| Reaction Type | Description | Conditions |

|---|---|---|

| Reduction | Nitro groups can be reduced to amino groups | Hydrogen gas with palladium catalyst |

| Substitution | Fluorine can be substituted by nucleophiles | Nucleophiles in the presence of a base |

Biology

FDNA has been studied for its interactions with biological systems, particularly its effects on tubulin polymerization. By inhibiting this process, FDNA disrupts microtubule formation essential for cell division, which positions it as a candidate for anticancer therapies .

Biological Activities:

- Herbicidal Activity: FDNA exhibits selective herbicidal properties by targeting tubulin proteins in plants. It has shown effectiveness in controlling weed growth in crops like watermelon by inhibiting cellular processes crucial for plant development .

- Anticancer Potential: In vitro studies indicate that FDNA derivatives may enhance efficacy against cancer cells by circumventing drug resistance mechanisms. This is achieved through competition with colchicine binding sites on tubulin .

Medicine

Research into FDNA's potential medicinal applications includes its use as a lead compound in drug development aimed at specific molecular targets within cancer treatment paradigms. Its mechanism of action as a microtubule inhibitor is particularly relevant for developing new anticancer agents .

Industrial Applications

FDNA is also utilized in the agricultural sector as a herbicide. Its ability to inhibit plant growth through microtubule disruption makes it effective against various weed species while being relatively selective towards certain crops .

Case Studies

- Herbicidal Efficacy: A study conducted on the effects of dinitroaniline herbicides, including FDNA, demonstrated significant differences in tolerance among watermelon cultivars when treated with these compounds. The research highlighted the importance of application timing and soil incorporation depth for maximizing herbicidal effectiveness .

- Antitumor Activity: Research focused on dinitroaniline derivatives showed promising results in cytotoxicity against multiple cancer cell lines, reinforcing the potential of FDNA derivatives as anticancer agents .

Mechanism of Action

The primary mechanism of action of 4-Fluoro-2,6-dinitroaniline involves the inhibition of tubulin polymerization. This compound binds to tubulin proteins, preventing their assembly into microtubules, which are essential for cell division. This disruption of the mitotic spindle formation leads to cell cycle arrest and ultimately cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Dinitroanilines

4-Chloro-2,6-dinitroaniline (4-Cl-2,6-DNA)

- Structure : Chlorine at the para position instead of fluorine.

- Electronic Properties : The electron-withdrawing chlorine substituent lowers the LUMO energy, enhancing electron-deficient character and fluorescence quenching in detection systems .

- Applications : Used in textile dyes and detected in sports garments at levels up to 115 µg/g, exceeding REACH limits (30 µg/g) .

- Hazards : Synthesis involves exothermic side reactions, leading to explosive byproducts like 2-chloro-4,6-dinitroaniline and diazonium oxides .

2-Bromo-4,6-dinitroaniline

- Structure : Bromine at the ortho position and nitro groups at 4,6-positions.

- Applications : A metabolite of Disperse Blue 79 azo dye, detected in textiles at 282 µg/g (nearly 10× REACH limits) .

- Stability : Insoluble in water and sensitive to air exposure .

2-Chloro-4,6-dinitroaniline

Alkyl-Substituted Dinitroanilines

3,4-Dimethyl-2,6-dinitroaniline

- Structure : Methyl groups at 3,4-positions instead of halogens.

- Applications : Metabolite of the herbicide pendimethalin, with reduced acute toxicity compared to halogenated analogs .

- Solubility: Slightly soluble in chloroform and methanol, contrasting with the poor solubility of halogenated derivatives .

Butralin (N-s-butyl-4-t-butyl-2,6-dinitroaniline)

Structural Isomers and Byproducts

2-Chloro-4,6-dinitroaniline vs. 4-Chloro-2,6-dinitroaniline

Comparative Data Table

Key Findings and Implications

Electronic Effects: Halogens (F, Cl, Br) lower LUMO energy, enhancing electron-deficient behavior and detection sensitivity via fluorescence quenching .

Toxicity Trends : Halogenated derivatives exhibit higher mutagenicity and environmental persistence than alkyl-substituted analogs. For example, 2-bromo-4,6-DNA is 10× more toxic than REACH limits .

Regulatory Gaps: Non-regulated compounds like 2-chloro-4,6-DNA pose significant health risks, highlighting the need for updated regulatory frameworks .

Synthetic Challenges : Isomerization and explosive byproduct formation complicate the synthesis of chloro- and bromo-dinitroanilines , whereas fluorine’s stability may mitigate these issues.

Biological Activity

Overview

4-Fluoro-2,6-dinitroaniline (C7H5FN3O4) is a synthetic compound belonging to the dinitroaniline class, characterized by its unique structure where two nitro groups are positioned at the 2 and 6 positions of the aniline ring, and a fluorine atom replaces a hydrogen at the 4 position. This structural configuration significantly influences its chemical reactivity and biological activity, making it a subject of interest in various scientific fields including herbicide development, cancer research, and microbiology.

The primary biological activity of this compound is attributed to its ability to inhibit tubulin polymerization . This compound binds to tubulin proteins, obstructing their assembly into microtubules which are crucial for cell division. The inhibition of microtubule formation leads to cell cycle arrest and apoptosis in rapidly dividing cells, making this compound a potential candidate for anticancer applications .

Biological Applications

-

Herbicidal Activity :

- Target : The compound is primarily utilized as a herbicide due to its selective action against certain weeds by disrupting their cellular processes.

- Studies : Research has shown that various dinitroanilines, including this compound, effectively control weed growth in crops such as watermelon by inhibiting tubulin polymerization .

-

Anticancer Potential :

- Research Findings : In vitro studies have demonstrated that compounds with similar mechanisms can circumvent drug resistance mediated by P-glycoprotein, enhancing their efficacy against cancer cells .

- Case Study : A study reported that derivatives of dinitroanilines exhibited significant cytotoxicity against various cancer cell lines by effectively competing with colchicine binding sites on tubulin .

- Microbial Activity :

Toxicological Considerations

While the herbicidal properties of this compound are beneficial in agricultural applications, potential toxicity to non-target organisms must be considered. Studies have indicated varying levels of phytotoxicity among different plant species, necessitating careful evaluation before application in agricultural settings .

Comparative Table of Biological Activities

Q & A

Q. Basic Research Focus

- <sup>13</sup>C-NMR : Assign signals for fluorine-adjacent carbons (e.g., C-4 in 4-fluoro-2,6-diiodoaniline showed δ ~150 ppm due to deshielding effects) .

- X-ray Diffraction (XRD) : Resolve crystal packing patterns, as seen in thermosalient fluoro-nitroaniline derivatives (e.g., P21/c space group with Z = 4) .

- FTIR : Track nitro group vibrations (asymmetric stretch ~1520 cm<sup>-1</sup>) and hydrogen bonding interactions critical for stability .

How can conflicting mutagenicity data for this compound be resolved in inter-laboratory studies?

Advanced Research Focus

Conflicts may arise from assay sensitivity (e.g., bioluminescent Salmonella reverse mutation tests for bromo-dinitroaniline analogs showed variability in strain responsiveness ). Methodological solutions:

- Standardize metabolic activation systems (e.g., S9 liver homogenate ratios).

- Cross-validate with Ames test protocols and dose-response modeling.

- Use isotopically labeled analogs (e.g., <sup>15</sup>N) to track metabolite formation via LC-MS.

What experimental designs are effective for studying this compound’s thermosalient and elastic crystal properties?

Advanced Research Focus

Elasticity and thermosalience in nitroanilines arise from anisotropic packing and π-π/dipolar interactions . For this compound:

- Perform variable-temperature XRD to map unit cell changes (e.g., b-axis expansion from 21.98 Å to 22.30 Å in DFNA crystals during phase transitions) .

- Apply nanoindentation to quantify elastic modulus (E) and hardness (H) along crystallographic axes.

- Use polarized Raman spectroscopy to correlate stress-induced bending with NO2 group reorientation.

How can researchers assess the environmental impact of this compound in aquatic systems?

Q. Advanced Research Focus

- HPLC-UV/MS : Quantify degradation products (e.g., fluoro-nitroaniline metabolites) in simulated wastewater.

- QSAR modeling : Predict ecotoxicity using logP (estimated ~1.8) and nitro group reactivity.

- Microcosm studies : Evaluate bioaccumulation in Daphnia magna or algal species, referencing protocols for bromo-dinitroaniline analogs .

What safety protocols are essential for handling this compound in high-temperature reactions?

Q. Basic Research Focus

- Thermal stability screening : Use DSC to identify exothermic peaks (e.g., phase transitions at ~138°C in DFNA) .

- Ventilation : Ensure fume hoods with >100 ft/min airflow to capture nitro compound vapors.

- PPE : Wear blast shields and anti-static gloves during scale-up.

How does fluorine substitution influence the reactivity of this compound compared to chloro/bromo analogs?

Advanced Research Focus

Fluorine’s electronegativity (χ = 4.0) alters electronic and steric profiles:

- Nucleophilic aromatic substitution : Fluorine withdrawal deactivates the ring, requiring harsher conditions (e.g., NaNH2/NH3 at -33°C) compared to bromo analogs .

- Photodegradation : Fluorine increases UV stability vs. chloro derivatives (λmax shifts from 350 nm to 320 nm).

- Crystal packing : Fluorine’s small size enhances π-π stacking, as seen in DFNA’s elastic crystals .

What analytical methods are optimal for detecting trace this compound in complex matrices?

Q. Advanced Research Focus

- ATD-GC/MS : Achieve LODs <10 ppb in textiles by desorbing at 175°C (validated for bromo-dinitroaniline) .

- SPE-LC/HRMS : Use C18 cartridges for extraction and Q-TOF for isotopic pattern matching.

- Immunoassays : Develop monoclonal antibodies against nitroaniline epitopes, as done for bromo analogs .

How can phase transitions in this compound crystals be mechanistically rationalized?

Q. Advanced Research Focus

- DFT calculations : Model repulsive π-π interactions along the a-axis and C-F···NO2 dipolar attractions .

- In situ XRD/Fluorescence : Capture irreversible α→β phase transitions (e.g., b-axis expansion due to fluorine-mediated strain) .

- Hirshfeld surface analysis : Quantify H-bonding vs. halogen bonding contributions to lattice energy.

What strategies resolve contradictions in this compound’s reported solubility and stability?

Basic Research Focus

Discrepancies may stem from polymorphic forms or hygroscopicity (e.g., 3,4-dimethyl-2,6-dinitroaniline’s chloroform solubility varies by crystal habit ). Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.